Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate is a complex organic compound with a unique structure that includes an azetidinone ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate typically involves multiple steps. One common method includes the reaction of anthranilic acid with isothiocyanates to form intermediate compounds, which are then further reacted under specific conditions to yield the desired product . The use of green chemistry approaches, such as deep eutectic solvents and microwave-induced synthesis, has been explored to enhance the efficiency and environmental friendliness of the synthesis process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of advanced synthetic techniques are likely to be employed to scale up the production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound’s unique structure makes it useful in various industrial applications, such as the development of new materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its potential to inhibit bacterial enzymes or interfere with viral replication has been noted .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate is unique due to its azetidinone ring structure, which is less common in similar compounds. This structural feature contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H16N2O5 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate |
InChI |
InChI=1S/C14H16N2O5/c1-20-11(17)7-10-12(13(18)15-10)16-14(19)21-8-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,15,18)(H,16,19) |
InChI Key |
UHMMJHORKAVCEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.